molecular formula C15H13N B1203069 1-Benzylindole CAS No. 3377-71-7

1-Benzylindole

Cat. No. B1203069
CAS RN: 3377-71-7
M. Wt: 207.27 g/mol
InChI Key: NJZQOCCEDXRQJM-UHFFFAOYSA-N
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Patent
US05245046

Procedure details

To a stirred mixture of sodium amide (prepared from 19.6 g, 0.85 mole of sodium and a few mg of Fe(NO3)3 -9H2O) and 800 mL of liquid NH3 (a dry ice condenser was used) was added a solution of 100 g (0.85 mole) of indole in 250 mL of dry ether during 15 minutes. The mixture was stirred for 30 minutes and then a solution of 107.8 g (0.85 mole) of benzyl chloride in 100 mL of dry ether was added during 30 minutes. The ammonia was allowed to evaporate overnight. The sides of the flask were washed down with MeOH and then 500 mL of H2O was added. The mixture was extracted with ether (2×500 mL). The combined ether extracts were washed with 250 mL of H2O and dried over MgSO4. The solvent was evaporated. The residue was distilled at 2 mm: fr 1, b.p. 172°- 183°, fr II, b.p. 183°-186°, 5 g; fr III, b.p. 186°-187°, 10.9 g; fr IV, b.p. 187°-191°, 121.8 g; fr V, b.p. 191°-197°, 13.9 g. Fractions III-V solidified upon standing several hours. Fraction IV had m.p. 42°-43°. Fraction III was crystallized from aqueous MeOH giving 9.9 g of colorless needles, m.p. 42.5°-43.5°. Fraction V was crystallized from aqueous MeOH giving 11.6 g of colorless needles, m.p. 43°-45.5°. The total yield was 143.3 g (81.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
Fe(NO3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
107.8 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[Na].N.[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6]1.[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CCOCC>[CH2:14]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,^1:2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
[Na]
Step Three
Name
Fe(NO3)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
liquid
Quantity
800 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
100 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
107.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The sides of the flask were washed down with MeOH
ADDITION
Type
ADDITION
Details
500 mL of H2O was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (2×500 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with 250 mL of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 2 mm
WAIT
Type
WAIT
Details
upon standing several hours
CUSTOM
Type
CUSTOM
Details
Fraction III was crystallized from aqueous MeOH giving 9.9 g of colorless needles, m.p. 42.5°-43.5°
CUSTOM
Type
CUSTOM
Details
Fraction V was crystallized from aqueous MeOH giving 11.6 g of colorless needles, m.p. 43°-45.5°

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.